REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:9])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[CH:16]1([S:19](=[O:20])(=[O:21])[Cl:22])[CH2:17][CH2:18]1.[Cl:23][CH2:24][Cl:25].[cH:10]1[cH:11][cH:12][n:13][cH:14][cH:15]1>>[Br:1][c:2]1[c:3]([Cl:9])[cH:4][c:5]([NH:6][S:19]([CH:16]2[CH2:17][CH2:18]2)(=[O:20])=[O:21])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=S(=O)(Nc1ccc(Br)c(Cl)c1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |